molecular formula C12H10BrN3 B11813042 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

Cat. No.: B11813042
M. Wt: 276.13 g/mol
InChI Key: IWZZRIDDZNMJNA-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is an imidazole-derived compound featuring a 2-bromophenyl substituent at the 4-position and a propargyl (prop-2-yn-1-yl) group at the 1-position.

Properties

Molecular Formula

C12H10BrN3

Molecular Weight

276.13 g/mol

IUPAC Name

5-(2-bromophenyl)-3-prop-2-ynylimidazol-4-amine

InChI

InChI=1S/C12H10BrN3/c1-2-7-16-8-15-11(12(16)14)9-5-3-4-6-10(9)13/h1,3-6,8H,7,14H2

InChI Key

IWZZRIDDZNMJNA-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=NC(=C1N)C2=CC=CC=C2Br

Origin of Product

United States

Biological Activity

4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a substituted imidazole derivative notable for its potential biological activities. This compound features a bromophenyl group and a propargyl amine moiety, contributing to its unique pharmacological properties. The imidazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₀BrN₃
  • Molecular Weight : Approximately 360.3 g/mol
  • Structure : The compound consists of a five-membered aromatic heterocycle with two nitrogen atoms in the imidazole ring.

Antimicrobial Activity

Research indicates that 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine exhibits significant antibacterial activity, particularly against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound have been evaluated in various studies:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.22
Staphylococcus epidermidis0.20

The compound's mechanism of action involves interaction with bacterial enzymes and receptors. Studies utilizing molecular docking techniques have shown that it binds effectively to targets such as DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR inhibition .

Structure-Activity Relationship (SAR)

The presence of both bromine and propargyl groups enhances the reactivity and biological profile of this compound compared to other imidazole derivatives. Modifications in the imidazole structure can significantly influence its pharmacological effects, making it a candidate for further drug development.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
4-(Phenyl)-1H-imidazol-5-amineLacks bromine; different activity profileModerate antibacterial activity
4-(Chlorophenyl)-1H-imidazol-5-amineChlorine substituent affects reactivityVariable antifungal properties
4-(Methylphenyl)-1H-imidazol-5-aminesMethyl group affects lipophilicityEnhanced lipophilicity but lower antibacterial activity

Case Studies

Several studies have documented the antimicrobial efficacy of this compound:

  • In Vitro Evaluation : A study reported that derivatives of imidazole, including 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine, showed significant antimicrobial activities against various pathogens, outperforming traditional antibiotics like ciprofloxacin in certain assays .
  • Synergistic Effects : The compound demonstrated synergistic effects when combined with existing antibiotics, reducing MIC values significantly when tested alongside ciprofloxacin and ketoconazole .
  • Biofilm Inhibition : It was also effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing a superior reduction percentage compared to standard treatments .

Comparison with Similar Compounds

Positional Isomers: 4-Bromophenyl vs. 2-Bromophenyl Substitution

  • 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine (CAS 1247489-90-2): Molecular formula: C₁₂H₁₀BrN₃; molecular weight: 276.13.
  • 4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine :
    • Substitution of bromine with fluorine at the 2-position introduces differences in electronegativity and van der Waals interactions. Fluorine’s smaller size may enhance metabolic stability but reduce lipophilicity .

Substituent Variations: Propargyl vs. Methyl Groups

  • 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine (CAS 787586-84-9): Molecular formula: C₁₀H₁₀BrN₃; molecular weight: 252.11. The 2-amino group (vs. 5-amino) may shift hydrogen-bonding patterns .

Halogen-Substituted Analogs

  • 5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide :
    • Chlorine’s lower atomic weight and electronegativity compared to bromine may reduce steric hindrance and alter electronic properties, influencing receptor binding .
  • The thiosemicarbazide backbone differs significantly from imidazole, affecting conformational flexibility .

Benzoimidazole Derivatives with Aryl Substituents

  • (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethyl-phenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine :
    • Incorporation of trifluoromethyl groups enhances lipophilicity and metabolic resistance. The pyridinyloxy linkage introduces additional hydrogen-bond acceptors, differing from the propargyl group’s linear geometry .

Physicochemical and Pharmacological Implications

  • Electronic Effects : The electron-withdrawing bromine at the 2-position may reduce electron density at the imidazole ring, affecting π-π stacking interactions.

Data Table: Key Structural and Molecular Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine 2-Bromophenyl (4), Propargyl (1) C₁₂H₁₀BrN₃ 276.13 Propargyl for click chemistry
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine 4-Bromophenyl (4), Propargyl (1) C₁₂H₁₀BrN₃ 276.13 Steric hindrance at 4-position
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine 4-Bromophenyl (5), Methyl (1) C₁₀H₁₀BrN₃ 252.11 Simplified structure, 2-amino group
4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine 2-Fluorophenyl (4), Propargyl (1) C₁₂H₁₀FN₃ 227.23 Enhanced metabolic stability

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